2-Formyl-5-(hydroxymethyl)pyrrole-1-norleucine
Overview
Description
“2-Formyl-5-(hydroxymethyl)pyrrole-1-norleucine” is a glycation product formed in the final stage of the Maillard reaction . It is taken up in significant amounts with the daily diet . The high bioavailability of this compound can be partly explained by the fact that it forms dipeptides that are substrates of the human peptide transporter 1 (PEPT1) .
Synthesis Analysis
The compound is formed in a Paal–Knorr reaction by the addition of 3-deoxyglucosone (3-DG) to the amino group of the lysine side chain and subsequent eliminations of water . Casein and β-casein were enriched with peptide-bound pyrraline by incubation with 3-DG, and the modified casein samples were subjected to simulated gastrointestinal digestion .Molecular Structure Analysis
The molecular formula of “2-Formyl-5-(hydroxymethyl)pyrrole-1-norleucine” is C12H18N2O4 . Its average mass is 254.282 Da and its monoisotopic mass is 254.126663 Da .Chemical Reactions Analysis
During the digestion of glycated proteins, pyrraline-containing peptides are formed . After digestion, 50–60% of pyrraline was bound in peptides smaller than 1,000 Da isolated by ultrafiltration . Only less than 4% of pyrraline was released as the free amino acid .Physical And Chemical Properties Analysis
The compound has a density of 1.3±0.1 g/cm3 . Its boiling point is 510.1±50.0 °C at 760 mmHg . The vapour pressure is 0.0±1.4 mmHg at 25°C . The enthalpy of vaporization is 82.2±3.0 kJ/mol .Scientific Research Applications
1. Maillard Reaction Products in Food Systems
2-Formyl-5-(hydroxymethyl)pyrrole-1-norleucine, also known as pyrraline, is a notable product of the Maillard reaction, a chemical reaction between amino acids and reducing sugars. Bailey, Ames, and Mann (2000) identified pyrraline in glucose-lysine and xylose-lysine Maillard model systems, emphasizing its relevance in food chemistry (Bailey, Ames, & Mann, 2000).
2. Quantification in Food Products
Hellwig and Henle (2012) developed methods for the analysis of pyrraline in food products. Their research is crucial for understanding the dietary intake of pyrraline and its potential health implications (Hellwig & Henle, 2012).
3. Synthesis and Functionalized Pyrroles
Verniest, Claessens, and Kimpe (2005) described the synthesis of functionalized pyrroles, including 2-formyl-5-(hydroxymethyl)pyrrole-1-norleucine derivatives, highlighting their potential in developing pharmacologically active compounds (Verniest, Claessens, & Kimpe, 2005).
4. Alkaloids in Traditional Medicinal Plants
Research by Youn et al. (2016) on Lycium chinense fruits identified pyrrole alkaloids, including 2-formyl-5-(hydroxymethyl)pyrrole derivatives, demonstrating the compound's occurrence in traditional medicinal plants (Youn et al., 2016).
5. Glycation in Food and Metabolic Transit
Foerster and Henle (2003) explored the glycation of pyrraline in food and its metabolic transit, providing insights into its bioavailability and potential health effects (Foerster & Henle, 2003).
properties
IUPAC Name |
(2S)-2-amino-6-[2-formyl-5-(hydroxymethyl)pyrrol-1-yl]hexanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O4/c13-11(12(17)18)3-1-2-6-14-9(7-15)4-5-10(14)8-16/h4-5,7,11,16H,1-3,6,8,13H2,(H,17,18)/t11-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTYFITADLSVOAS-NSHDSACASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N(C(=C1)C=O)CCCCC(C(=O)O)N)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(N(C(=C1)C=O)CCCC[C@@H](C(=O)O)N)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30225507 | |
Record name | 2-Formyl-5-(hydroxymethyl)pyrrole-1-norleucine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30225507 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pyrraline | |
CAS RN |
74509-14-1 | |
Record name | Pyrraline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=74509-14-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Formyl-5-(hydroxymethyl)pyrrole-1-norleucine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074509141 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Formyl-5-(hydroxymethyl)pyrrole-1-norleucine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30225507 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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